molecular formula C25H27BrN2O5 B11506996 methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11506996
M. Wt: 515.4 g/mol
InChI Key: MVMJZIUPTJWKTH-UHFFFAOYSA-N
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Description

Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure. This compound is part of the dibenzo[b,e][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the bromo, ethoxy, and methoxy groups through substitution reactions.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the same core structure but differ in their functional groups.

    Bromo-substituted compounds: Compounds with similar bromo substitutions but different core structures.

    Methoxy and ethoxy derivatives: Compounds with similar methoxy and ethoxy groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C25H27BrN2O5

Molecular Weight

515.4 g/mol

IUPAC Name

methyl 6-(3-bromo-5-ethoxy-4-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C25H27BrN2O5/c1-5-33-19-12-14(11-15(26)24(19)31-3)22-21-18(27-16-8-6-7-9-17(16)28-22)10-13(2)20(23(21)29)25(30)32-4/h6-9,11-13,20,22,27-28H,5,10H2,1-4H3

InChI Key

MVMJZIUPTJWKTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)Br)OC

Origin of Product

United States

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